N-(5-Amino-2-fluorophenyl)-2-[2-(tert-butyl)-phenoxy]acetamide
Overview
Description
N-(5-Amino-2-fluorophenyl)-2-[2-(tert-butyl)-phenoxy]acetamide is a useful research compound. Its molecular formula is C18H21FN2O2 and its molecular weight is 316.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Synthesis and Radioligand Potential :N-(5-Fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethoxy-d(2)-5-methoxybenzyl)acetamide ([(18)F]2) is a notable ligand for peripheral benzodiazepine receptor (PBR), yet its instability in vivo led to the synthesis of a deuterium-substituted analogue, aiming to reduce the metabolic rate without altering its binding affinity for PBR. This substitution resulted in slower defluorination rates in the brain of mice and suggested possible species differences between rodents and primates in the PET imaging of the monkey brain (Zhang et al., 2005).
Herbicidal Activity :Compounds based on N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides were designed, synthesized, and exhibited significant herbicidal activities against dicotyledonous weeds, with certain compounds showing promising pre-emergence and post-emergence herbicidal activities (Wu et al., 2011).
Chemoselective Acetylation in Drug Synthesis :N-(2-Hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, underwent chemoselective monoacetylation with Novozym 435 as the catalyst. This synthesis is crucial as it provides an irreversible and kinetically controlled reaction pathway, essential for efficient drug synthesis (Magadum & Yadav, 2018).
Biological and Pharmacological Properties
Hydrogen Bond Studies and Molecular Structure :The molecular structure and electronic behavior of substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides were elucidated through NMR experiments and X-ray crystallography, revealing the presence and significance of intra- and intermolecular hydrogen bonds in these compounds (Romero & Angela Margarita, 2008).
Pharmacological Assessment of Novel Acetamide Derivatives :Derivatives of N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide and N-(1-(4-methoxyphenyl) ethyl)-2-phenoxyacetamide were synthesized and evaluated for cytotoxic, anti-inflammatory, analgesic, and antipyretic properties. Compounds with bromo, tert-butyl, and nitro groups on the phenoxy nucleus exhibited notable biological activities (Rani et al., 2016).
Nitrosylated and Nitrated Derivatives :Bioactive nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides and their oligomers were studied for their phytotoxic metabolites and their effect on gene expression in Arabidopsis thaliana, highlighting their potential in agricultural applications (Girel et al., 2022).
Properties
IUPAC Name |
N-(5-amino-2-fluorophenyl)-2-(2-tert-butylphenoxy)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O2/c1-18(2,3)13-6-4-5-7-16(13)23-11-17(22)21-15-10-12(20)8-9-14(15)19/h4-10H,11,20H2,1-3H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTMCWWOOSPYGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCC(=O)NC2=C(C=CC(=C2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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